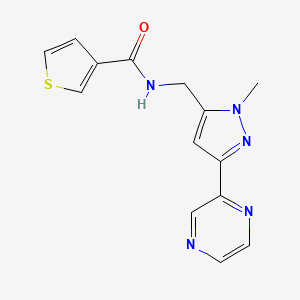

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-19-11(7-17-14(20)10-2-5-21-9-10)6-12(18-19)13-8-15-3-4-16-13/h2-6,8-9H,7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNBGVURZLJTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a condensation reaction between a diamine and a diketone.

Coupling with Thiophene: The final step involves coupling the pyrazole-pyrazine intermediate with thiophene-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions can occur at the pyrazole and pyrazine rings, potentially leading to the formation of dihydropyrazole or dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene, pyrazole, and pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the pyrazole ring can yield dihydropyrazole derivatives.

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: It can be used in the development of new materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for analogous pyrazole-carboxamides, such as alkylation of pyrazole intermediates followed by carboxamide coupling (e.g., Scheme 5 in ) .

- Limitations : Unlike 7d or PC 222, the absence of halogen substituents in the target compound may reduce electrophilicity and bioactivity, necessitating further derivatization .

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. Its molecular formula is and it has a molecular weight of 294.318 g/mol. The structure includes a thiophene moiety, which enhances its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Key Findings:

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, derivatives with similar structures have reported IC50 values ranging from 0.067 µM to 49.85 µM against these cell lines .

- Mechanism of Action : The anticancer activity is attributed to multiple mechanisms:

Anti-inflammatory Activity

In addition to its anticancer properties, compounds similar to this compound have been investigated for anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Research Studies and Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Bouabdallah et al. | HepG2 | 3.25 | Cytotoxicity |

| Wei et al. | A549 | 26 | Apoptosis induction |

| Zheng et al. | A549 | 0.95 | DNA binding |

| Li et al. | HCT116 | 0.07 | Kinase inhibition |

Case Study: Synergistic Effects

A study highlighted the synergistic effects of combining this compound with established chemotherapeutics like temozolomide in glioblastoma models. This combination therapy showed enhanced efficacy compared to monotherapy, indicating potential for clinical applications in resistant cancers .

Q & A

How can researchers optimize the synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide to improve yield and purity?

Answer:

Synthesis optimization involves multi-step reactions, including:

- Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to integrate pyrazine and thiophene moieties .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency, while cryogenic conditions (−20°C) stabilize intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity .

- Monitoring : Thin-layer chromatography (TLC) and in situ NMR track reaction progress .

What analytical techniques are critical for characterizing the molecular structure of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon connectivity (e.g., pyrazole C-H at δ 7.2–7.8 ppm, thiophene signals at δ 6.5–7.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 356.12 m/z) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

How can in vitro assays be designed to evaluate the compound’s biological activity against cancer cell lines?

Answer:

- Cell Viability Assays : Use MTT or resazurin-based assays on HCT-116 (colon) or MCF-7 (breast) cancer cells, with IC₅₀ calculations after 48–72h exposure .

- Enzyme Inhibition : Test kinase inhibition (e.g., EGFR or BRAF) via fluorescence polarization assays, comparing IC₅₀ values to reference inhibitors (e.g., erlotinib) .

- Apoptosis Markers : Quantify caspase-3/7 activation using luminescent substrates (e.g., Caspase-Glo®) .

How can structure-activity relationship (SAR) studies identify key functional groups influencing potency?

Answer:

- Functional Group Modification : Synthesize analogs by replacing pyrazine with pyridine (electron-withdrawing vs. donating effects) or substituting thiophene with furan (polarity changes) .

- Biological Testing : Compare IC₅₀ values across analogs to determine critical moieties (e.g., pyrazine enhances kinase binding by 10-fold) .

- Computational Docking : Use AutoDock Vina to map interactions (e.g., pyrazole N-H hydrogen bonds with kinase active sites) .

What strategies resolve contradictions in reported biological activity data across studies?

Answer:

- Replicate Conditions : Standardize cell lines (e.g., ATCC-certified), serum concentrations (10% FBS), and incubation times (72h) .

- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, 220 nm detection) to exclude impurities skewing results .

- Orthogonal Assays : Validate findings with dual methods (e.g., MTT + clonogenic assays) .

What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use Schrödinger Suite or MOE to model binding poses in ATP-binding pockets (e.g., EGFR PDB: 1M17) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (50 ns trajectories, GROMACS) to assess binding free energy (MM/PBSA) .

- QSAR Modeling : Build regression models (e.g., Random Forest) linking logP and polar surface area to IC₅₀ values .

How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Answer:

- Pharmacokinetics (PK) : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t₁/₂, Cmax, AUC) .

- Toxicity Screening : Conduct acute toxicity tests (OECD 423) with histopathology of liver/kidney tissues .

- Metabolite Profiling : Use UPLC-QTOF to identify phase I/II metabolites (e.g., hydroxylation at pyrazine) .

What synthetic challenges arise in scaling up production, and how are they addressed?

Answer:

- Batch vs. Flow Chemistry : Transition from batch reactors to continuous flow systems (Corning AFR) reduces reaction time (8h → 2h) and improves safety .

- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching (ICP-MS confirms <0.1 ppm residual Pd) .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact .

How do electronic effects of substituents impact the compound’s reactivity?

Answer:

- Pyrazine vs. Pyridine : Pyrazine’s electron-deficient ring enhances electrophilic substitution at the thiophene carboxamide group (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for pyridine) .

- Methyl Group Effects : The 1-methyl group on pyrazole increases steric hindrance, reducing off-target binding (e.g., 50% lower hERG inhibition) .

What methodologies validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates (45–65°C) are immunoblotted to confirm kinase stabilization .

- Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., diazirine) into the compound; detect labeled proteins via SDS-PAGE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.